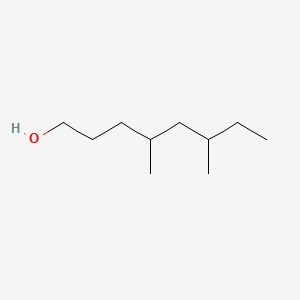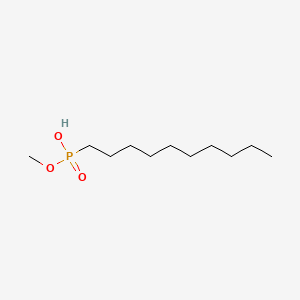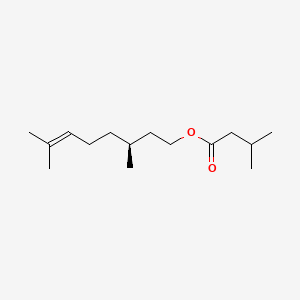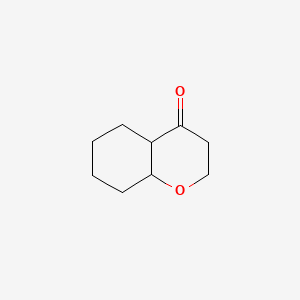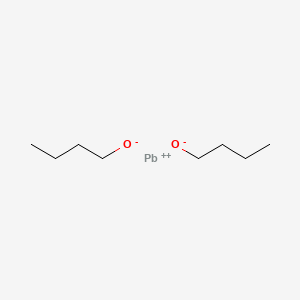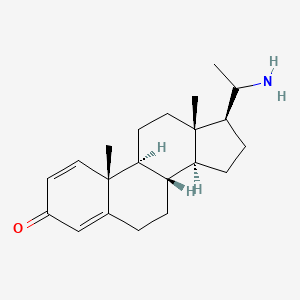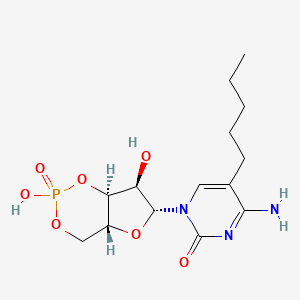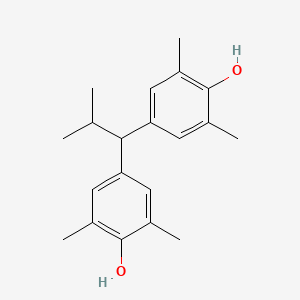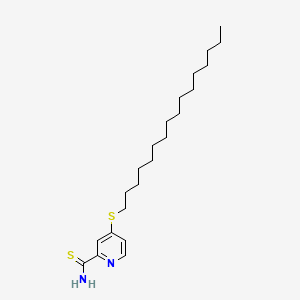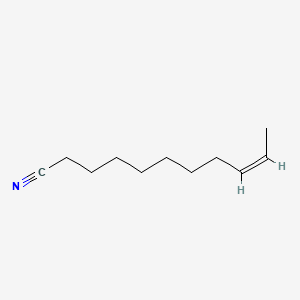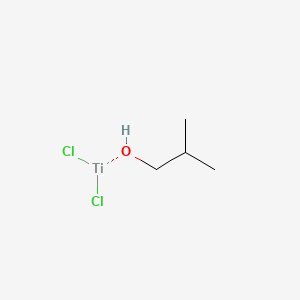
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol is a chemical compound known for its unique structure and properties. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chloro-o-tolyl)azo)quinolin-8-ol typically involves the diazotization of 3-chloro-o-toluidine followed by coupling with quinolin-8-ol. The reaction conditions generally include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carefully monitored to control the temperature and pH, ensuring the stability of intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 5-((3-Chloro-o-tolyl)azo)quinolin-8-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((3-Bromo-o-tolyl)azo)quinolin-8-ol
- 5-((3-Methyl-o-tolyl)azo)quinolin-8-ol
- 5-((3-Nitro-o-tolyl)azo)quinolin-8-ol
Uniqueness
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol stands out due to the presence of the chloro group, which influences its reactivity and biological activity. The chloro substituent can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
93940-64-8 |
|---|---|
Fórmula molecular |
C16H12ClN3O |
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
5-[(3-chloro-2-methylphenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12ClN3O/c1-10-12(17)5-2-6-13(10)19-20-14-7-8-15(21)16-11(14)4-3-9-18-16/h2-9,21H,1H3 |
Clave InChI |
BKPOSIBVVXFIPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=NC2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



